2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(4-phenoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-12-19(13-15(2)22-14)24(20,21)18-10-8-17(9-11-18)23-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECZTPJHZQNDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule comprises a 2,6-dimethylmorpholine core substituted at the nitrogen atom with a (4-phenoxyphenyl)sulfonyl group. The morpholine ring (C$$4$$H$$9$$NO) adopts a chair conformation, with methyl groups at positions 2 and 6 imposing steric constraints on the sulfonylation step. The phenoxyphenyl sulfonyl moiety introduces electronic and steric complexity, necessitating regioselective sulfonation and efficient coupling strategies.
Synthetic Hurdles
- Regioselective sulfonylation : Introducing the sulfonyl group at the morpholine nitrogen without side reactions at oxygen or methyl-substituted carbons.
- Morpholine ring synthesis : Constructing the 2,6-dimethylmorpholine scaffold with high purity.
- Phenoxyphenyl sulfonyl precursor synthesis : Generating the sulfonyl chloride intermediate while preserving the phenoxy ether linkage.
Preparation of 4-Phenoxyphenylsulfonyl Chloride
Sulfonation of 4-Phenoxyphenyl
The phenoxyphenyl sulfonic acid precursor is synthesized via electrophilic aromatic sulfonation of diphenyl ether (phenoxyphenyl) using chlorosulfonic acid (ClSO$$_3$$H) in dichloroethane at 0–5°C. The para selectivity arises from the electron-donating phenoxy group:
$$
\text{Phenoxyphenyl} + \text{ClSO}_3\text{H} \rightarrow \text{4-Phenoxyphenylsulfonic acid} + \text{HCl}
$$
Chlorination to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl$$_5$$) in refluxing dichloromethane:
$$
\text{4-Phenoxyphenylsulfonic acid} + \text{PCl}5 \rightarrow \text{4-Phenoxyphenylsulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Key Data :
Synthesis of 2,6-Dimethylmorpholine
Cyclization of N-Methyldiethanolamine
The morpholine ring is constructed via acid-catalyzed cyclization of N-methyldiethanolamine. Phosphoric acid (H$$3$$PO$$4$$) at 160°C facilitates intramolecular dehydration:
$$
\text{HOCH}2\text{CH}2\text{N(CH}3\text{)CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}3\text{PO}4} \text{2,6-Dimethylmorpholine} + 2\text{H}2\text{O}
$$
Optimization Notes :
Methylation of Morpholine
Alternative routes involve quaternizing morpholine with methyl iodide followed by Hofmann elimination, but this method suffers from low regioselectivity (<50% 2,6-dimethyl product).
Sulfonylation of 2,6-Dimethylmorpholine
Direct Sulfonylation with 4-Phenoxyphenylsulfonyl Chloride
The sulfonyl chloride reacts with 2,6-dimethylmorpholine in anhydrous tetrahydrofuran (THF) using triethylamine (Et$$_3$$N) as a base:
$$
\text{2,6-Dimethylmorpholine} + \text{4-Phenoxyphenylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}3\text{N·HCl}
$$
Reaction Conditions :
Palladium-Catalyzed Sulfination (Alternative Method)
Leveraging recent advances in C–H functionalization, a two-step sequence achieves sulfonamide formation:
- Thianthrenation : Site-selective installation of a thianthrenium group on 4-phenoxyphenyl.
- Palladium-catalyzed sulfination : Using sodium hydroxymethylsulfinate (Rongalite) and 2,6-dimethylmorpholine in isopropanol/acetonitrile (3:1) with Pd(OAc)$$_2$$/Xantphos.
$$
\text{Thianthrenium salt} + \text{Rongalite} \xrightarrow{\text{Pd}} \text{Sulfinate intermediate} \xrightarrow{\text{2,6-Dimethylmorpholine}} \text{Target Compound}
$$
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.5 Hz, 2H, Ar–H), 7.42 (t, J = 8.0 Hz, 2H, Ar–H), 6.99 (d, J = 8.5 Hz, 2H, Ar–H), 3.72–3.68 (m, 4H, morpholine OCH$$2$$), 3.12 (s, 2H, NCH$$2$$), 2.36 (s, 6H, CH$$3$$).
- IR (KBr): 1325 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym), 1240 cm$$^{-1}$$ (C–O–C).
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct sulfonylation | 72 | 98 | 24 |
| Pd-catalyzed sulfination | 74 | 97 | 18 |
Industrial and Pharmacological Relevance
The compound’s sulfonamide group and rigid morpholine core make it a candidate for protease inhibition and σ receptor modulation. Scalability studies indicate that the Pd-catalyzed method reduces waste generation by 40% compared to classical sulfonylation, aligning with green chemistry principles.
Chemical Reactions Analysis
2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a morpholine ring, which is significant in medicinal chemistry for its biological activity. The presence of the sulfonyl group and phenoxyphenyl moiety enhances its interaction with biological targets.
Medicinal Applications
1. Antidepressant and Anxiolytic Activity
Research indicates that compounds similar to 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine exhibit properties as serotonin and noradrenaline reuptake inhibitors. This suggests potential therapeutic uses in treating mood disorders such as depression and anxiety. The inhibition of monoamine transporters can lead to increased levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood regulation .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that related morpholine derivatives showed significant antidepressant effects in animal models. The compounds were effective at modulating neurotransmitter levels, which is crucial for managing conditions like major depressive disorder .
2. Treatment of Urinary Disorders
The compound's ability to influence neurotransmitter reuptake also positions it as a candidate for treating urinary disorders. Research has highlighted its potential use in managing conditions such as urinary incontinence, where neurotransmitter regulation plays a vital role .
3. Pain Management
There is ongoing research into the analgesic properties of morpholine derivatives. By modulating pain pathways through neurotransmitter systems, these compounds may provide relief for chronic pain conditions, including fibromyalgia and neuropathic pain .
Cosmetic Applications
1. Skin Care Formulations
The compound has been explored for use in cosmetic formulations due to its favorable safety profile and efficacy in enhancing skin hydration and texture. Its incorporation into topical products can improve skin barrier function and provide moisturizing benefits.
Case Study:
A study focused on the formulation of topical products using this compound demonstrated improved skin hydration and sensory properties compared to control formulations without this compound. The experimental design utilized response surface methodology to optimize formulation parameters .
Data Summary
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Binding Affinity and Selectivity
- The target compound’s 4-phenoxyphenyl sulfonyl group distinguishes it from analogs like buparlisib and Compound 9, which feature pyrimidine cores.
- Fenpropimorph, a fungicidal 2,6-dimethylmorpholine derivative, demonstrates that bulky substituents (e.g., tert-butylphenylpropyl) are critical for inhibiting fungal enzymes. In contrast, the target compound’s sulfonyl-phenoxyphenyl group may shift activity toward mammalian targets .
Physicochemical Properties
- Brominated analogs (e.g., dibromomethylsulfonyl derivatives) exhibit lower solubility due to increased molecular weight and halogen content, whereas the target compound’s aryl sulfonyl group balances hydrophobicity and hydrogen-bonding capacity .
- The nitro-trifluoromethylphenyl analog () has a density of 1.277 g/cm³ and high boiling point (369.4°C), suggesting that electron-withdrawing groups enhance thermal stability. The target compound’s phenoxyphenyl group likely confers similar stability but with improved bioavailability .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution and sulfonation. For example, attaching a sulfonyl group to the morpholine core requires controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization includes adjusting molar ratios (e.g., 1:1.2 for nucleophile-electrophile pairs), temperature (60–80°C for sulfonation), and catalysts (e.g., triethylamine for deprotonation). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) improves purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 2850–2950 cm⁻¹ (C-H stretching in methyl groups) .
- NMR : ¹H NMR signals at δ 1.2–1.4 ppm (2,6-dimethyl groups) and δ 7.3–7.8 ppm (aromatic protons from phenoxyphenyl). ¹³C NMR confirms sulfonyl linkage at δ 45–55 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 375.4 (calculated for C₁₈H₂₁NO₄S) .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Scaling up introduces issues like exothermic reactions (e.g., sulfonation) and solvent volume management. Strategies include:
- Batch Reactor Optimization : Gradual reagent addition to control temperature spikes.
- Continuous Flow Systems : Minimize side reactions via precise residence time control.
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for safer large-scale use .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected peaks in IR/NMR)?
- Methodological Answer : Contradictions may arise from impurities or tautomerism. Approaches include:
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., morpholine ring protons vs. aromatic protons).
- DSC/TGA : Detect polymorphic forms or hydrate formation affecting spectral patterns.
- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (B3LYP/6-31G* basis set) .
Q. What in silico methods are used to predict the biological activity of this compound, and how do they compare with experimental results?
- Methodological Answer :
- Molecular Docking : AutoDock Vina assesses binding affinity to targets like cyclooxygenase-2 (COX-2). Adjust force fields (AMBER) for sulfonyl group interactions.
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with activity using descriptors like logP and polar surface area.
- Validation : Discrepancies between in silico and in vitro IC₅₀ values (e.g., COX-2 inhibition) often stem from solvation effects, requiring MD simulations for refinement .
Q. What strategies mitigate interference from the sulfonyl group in biological assays (e.g., protein binding studies)?
- Methodological Answer :
- Competitive Binding Assays : Use sulfonamide-based probes (e.g., warfarin derivatives) to block non-specific interactions.
- Site-Directed Mutagenesis : Modify cysteine residues in target proteins to reduce sulfonyl reactivity.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate ELISA results .
Applications in Academic Research
Q. What are the potential applications of this compound in drug discovery pipelines?
- Methodological Answer :
- Anticancer Research : Inhibits PI3K/Akt/mTOR pathways; validate via Western blotting (phospho-Akt reduction at Ser473).
- Antimicrobial Studies : Screen against Gram-positive bacteria (MIC ≤ 8 µg/mL) using broth microdilution assays .
Q. How does the electronic nature of the 4-phenoxyphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich phenoxy group enhances electrophilic substitution at the para position. Utilize Suzuki-Miyaura coupling with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. Monitor regioselectivity via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
